Product packaging for Campesteryl ferulate(Cat. No.:CAS No. 20972-07-0)

Campesteryl ferulate

Cat. No.: B1258654
CAS No.: 20972-07-0
M. Wt: 576.8 g/mol
InChI Key: SWIWTAJTJOYCTB-NMYXBGBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Campesteryl ferulate is a natural product found in Oryza sativa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H56O4 B1258654 Campesteryl ferulate CAS No. 20972-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H56O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-12,16-17,22,24-26,29-33,39H,8-9,13-15,18-21,23H2,1-7H3/b17-11+/t25-,26-,29+,30+,31-,32+,33+,37+,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIWTAJTJOYCTB-NMYXBGBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20972-07-0
Record name Campesteryl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAMPESTERYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BZA1H952Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Campesteryl Ferulate: Foundational Research Perspectives

Historical Context of Phytosteryl Ferulate Research

The journey into understanding phytosteryl ferulates, including campesteryl ferulate, is intrinsically linked to the discovery and characterization of γ-oryzanol. Initially identified in rice bran oil in 1954, γ-oryzanol was first thought to be a single compound. d-nb.info Subsequent research, however, revealed it to be a complex mixture of ferulic acid esters of sterols and triterpene alcohols. d-nb.infooup.com

Early research focused on developing methods to isolate and identify the individual components of γ-oryzanol. While initial attempts using normal-phase high-performance liquid chromatography (HPLC) were not entirely successful in separating all constituents, the application of reverse-phase HPLC marked a significant advancement. d-nb.info This technique allowed for the successful separation and identification of multiple phytosteryl ferulates. d-nb.info

A pivotal moment in phytosteryl ferulate research was the successful identification of its major components. Through techniques like gas chromatography-mass spectrometry (GC/MS) after derivatization, researchers were able to identify compounds such as cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and this compound as principal constituents of γ-oryzanol. nih.gov The development of chemoenzymatic synthesis methods further propelled the research, enabling the production of phytosteryl ferulates for detailed study. acs.org Early synthetic approaches involved multiple steps and often resulted in low yields. acs.org More recent innovations, such as the use of acidic ionic liquids as catalysts, have led to more efficient synthesis processes. nih.gov

Interdisciplinary Significance of this compound Studies

The study of this compound holds significance across various scientific disciplines, primarily due to its chemical nature and biological properties.

Food Science and Nutrition: As a component of staple grains like rice and wheat, this compound is a subject of interest in food science. oup.comnih.gov Its presence in the bran layer of these cereals highlights the nutritional value of whole grains. oup.comethz.ch Research in this area often focuses on quantifying the content of this compound in different food sources and understanding how processing affects its concentration. nih.govresearcher.life The antioxidant properties attributed to the ferulic acid moiety make it a valuable compound for food preservation by potentially retarding lipid peroxidation. ethz.ch

Biochemistry and Pharmacology: The biological activities of this compound are a major focus of biochemical and pharmacological research. It is known to possess antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai These activities are attributed to the combined effects of its constituent parts: campesterol (B1663852) and ferulic acid. ontosight.ai Studies have investigated its potential role in mitigating oxidative stress and inflammation. ontosight.aibenthamdirect.com

Analytical Chemistry: The complex nature of γ-oryzanol has driven the development of sophisticated analytical techniques for the separation and identification of its individual components, including this compound. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, has been a cornerstone in this field. d-nb.inforesearchgate.net The coupling of HPLC with mass spectrometry (MS), such as LC-DAD-ESI/MS and UPLC-HR-Q-TOF-MS, has provided even greater sensitivity and accuracy for both identification and quantification. d-nb.infoethz.chresearchgate.net

Current Research Landscape and Emerging Areas for this compound

Current research on this compound continues to build upon foundational knowledge, with a focus on detailed characterization, biological activity, and potential applications.

Detailed Research Findings:

Recent studies have focused on the precise quantification of this compound in various cereal varieties. For instance, the content of this compound has been found to vary significantly among different rice cultivars. mdpi.compnfs.or.krmdpi.com Advanced analytical methods, such as ultra-performance liquid chromatography coupled with high-resolution quadrupole time-of-flight mass spectrometry (UPLC-HR-Q-TOF-MS), are being employed to differentiate rice varieties based on their steryl ferulate profiles. ethz.ch

The antioxidant activity of individual steryl ferulates, including this compound, is an active area of investigation. Studies have shown that while individual steryl ferulates exhibit radical scavenging abilities, the differences in their antioxidant effects can be subtle and dependent on the specific type of radical. ethz.ch Research has also explored the anti-inflammatory effects of phytosteryl ferulates, demonstrating their ability to inhibit inflammatory pathways. benthamdirect.com

Interactive Data Table: this compound Content in Different Rice Varieties

Rice VarietyThis compound Content (mg/kg)Reference
Basmati Pak45.5 mdpi.com
KSK-13329.0 mdpi.com
NKHNot specified, but present mdpi.com
H709Not specified, but present mdpi.com
NKSNot specified, but present mdpi.com
HJJNot specified, but present mdpi.com
H1601Not specified, but present mdpi.com
HCSNot specified, but present mdpi.com
Giza 177Present, specific value not for isolated compound researchgate.net
CaravelaPresent, specific value not for isolated compound researchgate.net
ArelatePresent, specific value not for isolated compound researchgate.net
CarnaroliPresent, specific value not for isolated compound researchgate.net
ArietePresent, specific value not for isolated compound researchgate.net

Emerging Areas for this compound Research:

An emerging area of interest is the investigation of the bioaccessibility and metabolism of individual steryl ferulates. Understanding how these compounds are released from the food matrix and potentially absorbed in the gut is crucial for evaluating their biological significance. ethz.ch Furthermore, the development of more efficient and sustainable methods for the extraction and synthesis of phytosteryl ferulates remains a key research focus. nih.govtandfonline.com The potential for these compounds to be used in functional foods and nutraceuticals continues to drive research into their properties and applications. google.com

Occurrence, Distribution, and Biosynthesis of Campesteryl Ferulate

Natural Occurrence and Distribution Across Plant Species

Campesteryl ferulate is found in a variety of plant species, with particularly high concentrations in the bran of several commercially important cereal grains. Its distribution is often as a component of a larger complex of related compounds.

Cereals and Grains as Primary Sources

Cereal brans are the most significant natural sources of this compound, where it exists as a key component of the lipid fraction.

Rice bran is a primary and widely studied source of this compound. Current time information in Grad Rijeka, HR.proquest.com Here, it is a major constituent of a mixture of steryl ferulates known as γ-oryzanol. scilit.comnih.gov This mixture is abundant in rice bran oil, occurring at levels of 1 to 2%. nih.gov γ-Oryzanol itself is not a single compound but a complex of at least 10 different ferulic acid esters of phytosterols (B1254722) and triterpenoids. proquest.comacs.org Along with cycloartenyl ferulate and 24-methylenecycloartanyl ferulate, this compound is one of the three principal components that make up the bulk of γ-oryzanol. scilit.comnih.govacs.org The specific concentration and composition of γ-oryzanol, including the relative amount of this compound, can vary among different rice varieties. google.com

Major Components of γ-Oryzanol in Rice Bran
ComponentClassificationRelative Abundance
Cycloartenyl ferulateTriterpenyl FerulateMajor
24-Methylenecycloartanyl ferulateTriterpenyl FerulateMajor
This compoundPhytosteryl FerulateMajor
Sitosteryl ferulatePhytosteryl FerulateMinor
Stigmasteryl ferulatePhytosteryl FerulateMinor

Corn bran is another notable source of phytosteryl ferulates, including this compound. nih.gov However, the composition of these esters in corn differs from that in rice. While rice bran is dominated by ferulates of both triterpene alcohols and phytosterols, corn bran primarily contains ferulates of desmethylsterols like campesterol (B1663852) and sitosterol (B1666911), as well as their saturated forms (stanols). nih.govresearchgate.net Studies quantifying the steryl esters in corn products have identified campestanyl ferulate (the saturated form) as a predominant ester, with this compound also present. nih.govresearchgate.net The concentration of these esters can range from 0.07 to 0.54 mg/g in bran and related products. nih.gov

Wheat and rye bran are also recognized sources of steryl ferulates. frontiersin.org Research has confirmed the presence of this compound in wheat bran oil. nih.gov Similar to corn, the steryl ferulates in wheat and rye are predominantly esters of desmethylsterols. researchgate.netscholaris.ca In wheat, steryl ferulates are concentrated in the bran layers. frontiersin.org Analysis of wheat grains has shown that bread wheat can contain 79–123 µg/g of steryl ferulates, which constitutes 7–9% of the total phytosterols. frontiersin.org The main steryl ferulate components identified in wheat include this compound, campestanyl ferulate, and sitostanyl ferulate. researchgate.net

Distribution of this compound in Cereal Brans
Cereal SourcePrimary ComplexKey Associated Steryl Ferulates
Rice Branγ-OryzanolCycloartenyl ferulate, 24-Methylenecycloartanyl ferulate
Corn BranPhytosteryl FerulatesSitostanyl ferulate, Campestanyl ferulate, Sitostanyl p-coumarate
Wheat BranPhytosteryl FerulatesSitostanyl ferulate, Campestanyl ferulate, β-Sitosteryl ferulate
Rye BranPhytosteryl FerulatesSitostanyl ferulate, Campestanyl ferulate

Identification of this compound Stereoisomers (e.g., Epi-Campesteryl Ferulate)

Detailed chemical analysis of γ-oryzanol from rice bran has revealed that this compound exists as a mixture of stereoisomers. Current time information in Grad Rijeka, HR.acs.org These isomers, this compound and epi-campesteryl ferulate, differ in their stereochemistry at the C-24 position of the campesterol side chain. Current time information in Grad Rijeka, HR.nih.gov Specifically, this compound has the 24R configuration, while epi-campesteryl ferulate has the 24S configuration. Current time information in Grad Rijeka, HR.frontiersin.org Early studies identified this isomeric mixture in a ratio of approximately 3:7. acs.org Through advanced chromatographic techniques, such as preparative recycle high-performance liquid chromatography (HPLC), it has become possible to isolate these two stereoisomers with high purity (over 99%), allowing for their individual characterization. acs.orgfrontiersin.org

Biosynthetic Pathways and Precursor Utilization

The biosynthesis of this compound in plants involves the convergence of two separate metabolic pathways: the phytosterol pathway, which produces campesterol, and the phenylpropanoid pathway, which yields ferulic acid. The final step is an esterification reaction that joins these two precursors.

The biosynthesis of phytosterols, including campesterol, is a complex process that begins with the cyclization of 2,3-oxidosqualene. In higher plants, this is primarily catalyzed by the enzyme cycloartenol (B190886) synthase to form cycloartenol. A series of subsequent enzymatic modifications, including demethylations and reductions, converts cycloartenol into various phytosterols, including campesterol.

Ferulic acid is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. A sequence of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of this key phenolic acid.

The final step in the formation of this compound is the esterification of the hydroxyl group of campesterol with the carboxyl group of ferulic acid. This reaction is catalyzed by specific enzymes known as acyltransferases. frontiersin.orgfrontiersin.org While the general mechanism involves the transfer of an acyl group (in this case, the feruloyl group from feruloyl-CoA) to the sterol, the specific acyltransferases responsible for the synthesis of steryl ferulates in cereals have not been fully characterized. frontiersin.org Research on related plant polymers like suberin has identified feruloyl transferases that are essential for linking ferulic acid to aliphatic molecules, suggesting a similar class of enzymes is likely involved in this compound biosynthesis. nih.gov

Elucidation of Enzymatic Systems for Feruloylation

The biosynthesis of this compound involves the esterification of campesterol with ferulic acid, a reaction catalyzed by specific acyltransferases. While the precise enzyme responsible for creating this compound has not been definitively isolated in all species, evidence points to the involvement of the BAHD acyltransferase superfamily. frontiersin.orgfrontiersin.org This large family of plant-specific enzymes is known to catalyze the transfer of Coenzyme A (CoA)-activated donors, such as feruloyl-CoA, onto various acceptor molecules, including alcohols like sterols. nih.govnih.gov BAHD acyltransferases are responsible for the synthesis of a wide array of plant secondary metabolites and polymers, including the feruloylation of cell wall components like glucuronoarabinoxylan and lignin precursors. frontiersin.orgfrontiersin.org

In addition to the BAHD family, other sterol acyltransferases are known to be involved in the esterification of sterols. These are broadly categorized as Acyl-CoA:Sterol Acyltransferases (ASAT) and Phospholipid:Sterol Acyltransferases (PSAT), which catalyze the formation of steryl esters. nih.govfrontiersin.org While these are primarily studied for their role in creating steryl esters with fatty acids, they represent a key enzymatic mechanism for sterol modification in plants. nih.gov Research in Arabidopsis thaliana has specifically implicated a sterol O-acyltransferase in the biosynthesis of steryl ferulates. nih.gov The enzymatic process for producing steryl ferulates can also be accomplished in vitro using lipases and cholesterol esterases, though the latter has been shown to hydrolyze this compound, suggesting its involvement in the compound's metabolism in vivo. scilit.comresearchgate.net

Relationship with Sterol and Ferulic Acid Metabolism

The production of this compound is intrinsically linked to the metabolic pathways that synthesize its two precursors: campesterol and ferulic acid.

Sterol Metabolism: Campesterol is a major phytosterol synthesized via the mevalonate (B85504) pathway in the plant cytoplasm and endoplasmic reticulum. The process begins with the cyclization of 2,3-oxidosqualene to cycloartenol, a key step unique to plants. A series of subsequent enzymatic reactions, including demethylation, isomerization, and reduction, converts cycloartenol into various phytosterols. The enzyme Sterol Methyltransferase 1 (SMT1) is critical, as it catalyzes the methylation of cycloartenol, initiating the pathway that leads to 24-alkyl sterols like campesterol.

Ferulic Acid Metabolism: Ferulic acid is a hydroxycinnamic acid synthesized through the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine. A key step in the formation of ferulic acid is the hydroxylation of p-coumaric acid. Ferulic acid is a precursor not only for steryl ferulates but also for lignin monomers (coniferyl and sinapyl alcohols) and is a structural component of the cell wall, where it can cross-link polysaccharides and lignin. frontiersin.org The availability of both feruloyl-CoA and free campesterol pools is therefore a prerequisite for the biosynthesis of this compound.

Genetic Regulation of this compound Biosynthesis

The accumulation of this compound, as a component of γ-oryzanol, is under genetic control. Studies in rice have identified quantitative trait loci (QTLs) that regulate the concentrations of γ-oryzanol and its individual components. researchgate.net These QTLs are specific regions on chromosomes that are associated with the variation in the levels of these compounds. For instance, QTLs for the concentration of various steryl ferulates have been detected on chromosomes 4, 5, 9, and 11 in rice. researchgate.net

The identification of these genetic regulators indicates that the biosynthesis of this compound is a heritable trait. This allows for the possibility of modulating the concentration of this compound through selective breeding programs. Cultivars with favorable alleles can be used to develop new rice varieties with enhanced levels of γ-oryzanol and its specific components, including this compound. researchgate.net The expression of the enzymes involved, such as specific BAHD acyltransferases, is likely controlled by transcription factors that respond to developmental and environmental cues, thereby regulating the flux through the biosynthetic pathway.

Physiological and Ecological Roles in Plants

Contribution to Plant Defense Mechanisms

While direct studies on the defensive role of this compound are limited, strong evidence from its precursors and related compounds suggests its involvement in plant defense. Phytosterols are integral to plant innate immunity against bacterial pathogens. nih.gov They play a crucial role in maintaining cell membrane integrity, and alterations in sterol composition can compromise a plant's ability to defend against pathogens by affecting processes like nutrient efflux into the apoplast, which pathogens feed on. nih.gov Silencing genes involved in phytosterol biosynthesis has been shown to compromise nonhost resistance to various bacterial pathogens. nih.gov

Ferulic acid and its derivatives also contribute to plant defense. As a component of the cell wall, ferulic acid provides a physical barrier against pathogens and insects. Its ability to form cross-links strengthens the cell wall, making it more difficult for pathogens to degrade. frontiersin.org Furthermore, phenolic compounds like ferulic acid have known antimicrobial and antioxidant properties, helping to protect the plant from oxidative stress that occurs during pathogen attack. nih.govmdpi.com The antioxidant activity of γ-oryzanol, of which this compound is a part, is well-documented and may help mitigate cellular damage from reactive oxygen species (ROS) produced during defense responses. nih.govresearchgate.net Therefore, the combination of a membrane-stabilizing sterol with a defensive phenolic acid suggests a protective function for this compound within the plant.

Accumulation Dynamics in Plant Tissues and Developmental Stages

The accumulation of this compound is highly regulated, varying significantly between different plant tissues and developmental stages. In rice, this compound is primarily a compound of the grain, with its concentration increasing dramatically during grain filling. nih.gov

In contrast to the developing grain, non-seed tissues such as leaf blades, leaf sheaths, and peduncles contain different profiles of related compounds, with cycloartenyl caffeate often being predominant. nih.gov The specific accumulation of this compound in the grain suggests a specialized role in seed development, protection, or as a storage form of its constituent parts.

The table below summarizes the accumulation pattern of major γ-oryzanol components in rice spikelets during three key developmental stages, illustrating the sharp increase in ferulate esters like this compound as the grain matures.

CompoundBooting Stage (% of total γ-oryzanol)Milky Stage (% of total γ-oryzanol)Dough Stage (% of total γ-oryzanol)
Cycloartenyl ferulate-27.5%22.1%
24-methylenecycloartanyl ferulate-43.0%47.8%
This compound-12.8%14.1%
β-sitosteryl ferulate-4.0%9.1%
Cycloartenyl caffeate85.4%1.1%1.3%

Data adapted from a study on compositional changes of γ-oryzanol in rice. nih.gov Note: Dashes (-) indicate the compound was not detected or was a minor, unquantified component at that stage.

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Campesteryl Ferulate

Extraction Techniques for Campesteryl Ferulate from Biological Matrices

The effective extraction of this compound from complex biological materials, such as rice bran, is a critical first step in its isolation and subsequent analysis. frontiersin.orgnih.gov The choice of extraction method significantly influences the yield and purity of the final product.

Conventional Solvent Extraction Methodologies

Conventional solvent extraction remains a widely used technique for obtaining this compound, often as part of the γ-oryzanol complex from rice bran. researchgate.netscispace.com This method relies on the differential solubility of the target compound in a selected solvent. researchgate.net

Commonly, non-polar solvents like hexane (B92381) are utilized due to their high affinity for lipids and related compounds, including steryl ferulates. nih.govsemanticscholar.org The process typically involves maceration, reflux, or Soxhlet extraction, where the plant material is brought into contact with the solvent for an extended period. psu.ac.th For instance, the total lipid fraction containing this compound can be extracted from barley bran using Soxhlet extraction with hexane. nih.gov While effective, these methods are often time-consuming and require large volumes of organic solvents, which can pose environmental and safety concerns. semanticscholar.orgnih.gov

Subsequent purification steps are often necessary to isolate this compound from the crude extract. These can include liquid-liquid extraction, column chromatography, and crystallization. researchgate.netgoogle.com For example, after an initial extraction, a multi-step purification process involving silica (B1680970) gel column chromatography can be employed to obtain pure phytosteryl ferulates, including this compound. google.com

Table 1: Comparison of Conventional Solvent Extraction Parameters for Phytosteryl Ferulates

ParameterDetailsSource
Solvent Hexane, Isopropanol, Ethanol (B145695), Chloroform scispace.comsemanticscholar.orggoogle.com
Technique Soxhlet, Maceration nih.govpsu.ac.th
Purification Column Chromatography, Crystallization researchgate.netgoogle.com

Modernized Extraction Technologies

In response to the limitations of conventional methods, several modern extraction technologies have been developed. These techniques often offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency, aligning with the principles of "green chemistry". nih.govnih.gov

Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the biological matrix generates microjets and shockwaves, disrupting the cell structure and enhancing the release of intracellular compounds like this compound into the solvent. nih.govmdpi.com This method significantly reduces extraction time and solvent volume compared to conventional techniques. nih.gov

Key parameters that influence the efficiency of UAE include ultrasound power, temperature, time, solvent type, and the solid-to-solvent ratio. nih.govmdpi.com For instance, an optimized UAE process for γ-oryzanol from dried rice bran soapstock was achieved using an ultrasound power of 4.0 W/g, a temperature of 50°C, and a sonication time of 21.5 minutes, resulting in a high recovery rate. researchgate.net The choice of solvent is also critical; a mixture of ethyl acetate (B1210297) and ethanol has been shown to be effective for the UASE of γ-oryzanol. researchgate.net

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of γ-Oryzanol

ParameterOptimal ValueSource
Ultrasound Power 4.0 W/g researchgate.net
Temperature 50 °C researchgate.net
Time 21.5 minutes researchgate.net
Solvent Ethyl acetate:Ethanol (85:15 v/v) researchgate.net

Supercritical fluid extraction (SFE) employs a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. frontiersin.org Supercritical carbon dioxide (SC-CO2) is the most commonly used solvent in SFE due to its non-toxic, non-flammable nature, and its "Generally Regarded As Safe" (GRAS) status. researchgate.netlsu.edu

The solvating power of SC-CO2 can be manipulated by altering the pressure and temperature, allowing for selective extraction of compounds. researchgate.net SFE has been shown to be highly effective for extracting γ-oryzanol, including this compound, from rice bran, with studies indicating significantly higher yields compared to solvent extraction. ubm.ro For example, one study found that SFE yielded four times more γ-oryzanol from rice bran oil than conventional solvent extraction. ubm.ro Optimal conditions for the solubility of γ-oryzanol in SC-CO2 have been reported at 60°C and 400 bar. frontiersin.org To enhance the extraction of more polar compounds, a co-solvent or modifier is sometimes added to the SC-CO2. researchgate.net

Table 3: Supercritical Fluid Extraction Parameters for γ-Oryzanol

ParameterValueSource
Pressure 200 - 600 bar ubm.ro
Temperature 40 - 80 °C frontiersin.orgubm.ro
CO2 Flow Rate 25 g/min lsu.edu
Co-solvent Ethanol (optional) researchgate.net

Subcritical water extraction (SUBE), also known as pressurized hot water extraction, utilizes water at temperatures between 100°C and its critical point (374°C) under sufficient pressure to maintain its liquid state. nih.govcelabor.be As the temperature of water increases, its polarity decreases, making it a suitable solvent for a wide range of organic compounds, including less polar molecules like steryl ferulates. nih.gov

This method is considered a green extraction technique as it uses water, a non-toxic and environmentally benign solvent. celabor.be The extraction efficiency in SUBE is highly dependent on temperature, with optimal ranges for many natural products falling between 130°C and 240°C. nih.gov SUBE has been successfully applied to extract phenolic compounds and other bioactive molecules from various plant materials. mdpi.comscielo.br While specific studies on this compound are limited, the principles of SUBE suggest its potential for extracting this compound from its natural sources. frontiersin.orgnih.gov

Ohmic heating is an advanced thermal processing method where an electric current is passed through the food material, which acts as an electrical resistor, leading to rapid and uniform heating. researchgate.net When used as a pre-treatment before mechanical extraction (e.g., screw press), ohmic heating can improve the extraction yield of bioactive compounds. semanticscholar.orgresearchgate.net

The application of an electric field and the subsequent heat generation can cause electroporation and thermal effects on plant tissues, leading to cell wall disruption and enhanced release of intracellular components. researchgate.net Research has shown that subjecting rice bran to ohmic heating (e.g., at 70 V/cm and 90°C for 3 minutes) prior to mechanical extraction significantly increased the content of γ-oryzanol and total phytosterols (B1254722) in the extracted oil. researchgate.net This indicates that ohmic heating is a promising technology for improving the extraction efficiency of this compound. mdpi.com

Table 4: Ohmic Heating Parameters for Enhanced Rice Bran Oil Extraction

ParameterValueSource
Voltage Gradient 70 V/cm researchgate.net
Temperature 90 °C researchgate.net
Time 3 minutes researchgate.net

Advanced Separation and Purification Strategies for this compound

The isolation and purification of this compound from complex natural matrices, such as rice bran oil, present a significant challenge due to the presence of numerous structurally similar compounds. γ-Oryzanol, the raw material from which this compound is often sourced, is a mixture of at least ten different ferulic acid esters of triterpene alcohols and plant sterols. tandfonline.com To achieve high purity, advanced chromatographic techniques are essential. These methods leverage subtle differences in the physicochemical properties of the constituent molecules to enable effective separation.

Preparative Liquid Chromatography Techniques

Preparative liquid chromatography is a cornerstone for the purification of individual components from γ-oryzanol. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) have been effectively utilized for this purpose. researchgate.netfrontiersin.org

High-performance liquid chromatography is a principal technique for the analytical and preparative-scale separation of steryl ferulates. The selection of the stationary phase (column) is critical for resolving the complex mixture of γ-oryzanol. tandfonline.com Researchers have successfully employed various columns, including octadecylsilane (B103800) (ODS) C18, C8, and cholesteryl-group-bonded silica, to separate this compound from its isomers and other related compounds like cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and β-sitosteryl ferulate. researchgate.netchrom-china.comtandfonline.com

In one method, an Agilent Eclipse XDB-C8 column was used with a gradient elution mobile phase consisting of methanol:acetonitrile (1:1, v/v) and an aqueous solution of 5 mmol/L ammonium (B1175870) acetate. chrom-china.com This approach allowed for the baseline separation and quantification of this compound alongside other oryzanols via tandem mass spectrometry (HPLC-MS/MS). chrom-china.com The choice of column and mobile phase is tailored to exploit the slight polarity differences among the ferulate esters, enabling their separation.

Table 1: HPLC Conditions for this compound Separation

Parameter Conditions Source
Column Agilent Eclipse XDB-C8 (150 mm × 2.1 mm, 3.5 μm) chrom-china.com
Mobile Phase A: 5 mmol/L ammonium acetate (aqueous) B: Methanol:Acetonitrile (1:1, v/v) chrom-china.com

| Detection | Tandem Mass Spectrometry (MS/MS) | chrom-china.com |

For challenging separations, particularly between stereoisomers, a preparative recycle HPLC system offers enhanced resolution. This technique has been instrumental in the first successful isolation of this compound and its C-24 epimer, epi-campesteryl ferulate, from γ-oryzanol, achieving purities of over 99% for each. nih.govtandfonline.comoup.com

The process involves a multi-step strategy. An initial separation is performed on a standard preparative column, such as an ODS C18 column, to yield a fraction enriched with the target compounds. tandfonline.com This enriched fraction is then subjected to a recycle HPLC system equipped with a column that offers different selectivity, such as a cholesteryl-group-bonded (cholester) column. tandfonline.com The sample is passed through the cholester column multiple times (e.g., 12 cycles), progressively increasing the separation between the closely eluting isomers until baseline resolution is achieved. tandfonline.com This method is particularly effective because the cholester stationary phase provides unique molecular recognition capabilities for sterol-based structures. tandfonline.com

Table 2: Two-Step Preparative Recycle HPLC System for Isolating this compound Isomers

Parameter Step 1: Initial Separation Step 2: Recycle HPLC Source
Column C18-9 μm (10 mm i.d. × 250 mm) Cholester-5 μm (10 mm i.d. × 250 mm) tandfonline.com
Mobile Phase MeOH–AcOH–CH₃CN (50:1:50, v/v/v) EtOH–MeOH–AcOH–CH₃CN (25:25:1:50, v/v/v/v) tandfonline.com
Flow Rate 5 mL/min 5 mL/min tandfonline.com
Temperature 25 °C 40 °C tandfonline.com
Detection UV (315 nm) UV (315 nm) tandfonline.com
No. of Cycles N/A 12 tandfonline.com

| Outcome | Enriched fraction of campesteryl and epi-campesteryl ferulate | Pure (>99%) this compound and epi-campesteryl ferulate | tandfonline.com |

Countercurrent and High-Speed Countercurrent Chromatography (CCC/HSCCC)

Countercurrent chromatography (CCC) and its more advanced version, high-speed countercurrent chromatography (HSCCC), are liquid-liquid partition chromatography techniques that eliminate the use of a solid stationary phase, thus avoiding irreversible sample adsorption. researchgate.netresearchgate.net These methods have been successfully applied to the preparative separation of major γ-oryzanol components from rice bran oil in a single run. researchgate.netepa.gov

In a notable application, an HSCCC method was optimized for the isolation of cycloartenyl ferulate, 24-methylene cycloartanyl ferulate, this compound, and sitosteryl ferulate. epa.gov The efficiency of the separation was significantly enhanced by modifying the two-phase solvent system with an ionic liquid. researchgate.net The optimal system was found to be n-hexane–dichloromethane–acetonitrile–[C4mim][PF6] at a volume ratio of 10:1:10:0.15. researchgate.netepa.gov Using this system, this compound was purified to a purity of 92.47%. researchgate.netepa.gov

Table 3: HSCCC Conditions for Purifying this compound from Rice Bran Oil

Parameter Conditions Source
Solvent System n-hexane–dichloromethane–acetonitrile–[C₄mim][PF₆] (10:1:10:0.15, v/v) researchgate.netepa.gov
Mobile Phase Lower phase researchgate.net
Flow Rate 2 mL/min researchgate.net
Revolution Speed 800 rpm researchgate.net
Detection 254 nm researchgate.net
Sample Amount 400 mg researchgate.net

| Resulting Purity | 92.47% for this compound | researchgate.netepa.gov |

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used sample preparation technique for the cleanup and fractionation of complex samples before chromatographic analysis. mdpi.com It is effective for isolating a class of compounds, such as steryl ferulates, from a crude lipid extract. Various SPE sorbents, including silica, mixed-mode anion exchange (MAX), and diol-bonded silica, have been utilized for the purification of oryzanols. chrom-china.commdpi.com

Diol-bonded SPE cartridges are particularly well-suited for separating the steryl-ferulate-rich lipid fraction from other lipids like free sterols and neutral lipids. mdpi.com The diol functional group (-Si(CH₂)₃OCH₂CH(OH)CH₂OH) provides weak anion exchange and normal-phase retention characteristics, similar to silica gel but with lower acidity. specartridge.combiocomma.com This property is advantageous as it avoids the unwanted retention of basic impurities that can occur with more acidic silica sorbents. biocomma.comhawach.com

A typical protocol involves loading a lipid extract dissolved in a non-polar solvent like heptane (B126788) onto a diol cartridge. ethz.ch After washing the cartridge with the same non-polar solvent to remove interfering neutral lipids, the steryl ferulate-rich fraction is eluted with a solvent of slightly higher polarity. ethz.ch This SPE step provides a cleaned and concentrated sample, significantly improving the efficiency and resolution of subsequent HPLC or HSCCC analysis. ethz.ch

Table 4: General Protocol for Diol SPE of Steryl Ferulates

Step Procedure Purpose Source
1. Conditioning Activate Diol SPE cartridge with heptane. Prepare the sorbent for sample loading. ethz.ch
2. Loading Load the sample (e.g., lipid extract in heptane). Adsorb polar analytes like steryl ferulates onto the diol phase. ethz.ch
3. Washing Wash the cartridge with heptane. Elute non-polar interferences (e.g., neutral lipids). ethz.ch

| 4. Elution | Elute with a more polar solvent. | Recover the steryl ferulate-rich fraction. | ethz.ch |

Mixed-Mode Anion Exchange (MAX) SPE

Mixed-mode solid-phase extraction (SPE) utilizing a strong anion exchange (MAX) sorbent is an effective technique for the selective isolation and purification of this compound from complex matrices. biocomma.comresearchgate.net This method is particularly advantageous for extracting acidic compounds like ferulates. biocomma.com The MAX sorbent typically consists of a highly cross-linked polystyrene/divinylbenzene (PS/DVB) resin that has been functionalized with quaternary ammonium groups. biocomma.com This unique composition provides a dual retention mechanism: strong anion exchange and reversed-phase. biocomma.com

This dual functionality allows for the effective retention of acidic compounds such as this compound. biocomma.com Research has demonstrated that MAX sorbents can significantly minimize matrix effects, with reductions ranging from 1.6% to 10.8%. mdpi.com The use of these sorbents has enabled the development of sensitive analytical methods, achieving limits of quantification for related compounds between 2.0 and 3.5 µg L⁻¹. mdpi.com The broad pH tolerance of the sorbent (pH 1-14) and its stability in organic solvents further enhance its utility for the extraction of acidic analytes from various samples. biocomma.com

Silica SPE

Silica-based solid-phase extraction (SPE) is a widely employed and cost-effective method for the purification of this compound and related compounds from various sources, including agriproducts and cereal products. mdpi.comresearchgate.netresearchgate.net The stationary phase in these cartridges is unbonded, highly polar silica gel, which effectively retains analytes with acidic properties. researchgate.netresearchgate.net This technique is valued for its simplicity, efficiency, and the reduced need for toxic chlorinated solvents. researchgate.netresearchgate.net

A typical Silica SPE procedure involves conditioning the silica sorbent, loading the sample extract, washing away impurities, and finally eluting the target analytes. researchgate.net For instance, after conditioning with n-hexane, the sample extract is loaded, and a wash with n-hexane/ethyl acetate is performed to remove a significant portion of triglycerides and other lipids. researchgate.net The desired ferulates are then eluted with ethyl acetate. researchgate.net This straightforward process can purify analytes in as little as 30 minutes without requiring complex instrumentation. mdpi.comresearchgate.netresearchgate.net The effectiveness of this method is demonstrated by high extraction recoveries, which range from 86.93% to 108.75%, and good precision with inter-day and intra-day variations being less than 10.84%. mdpi.comresearchgate.net When coupled with advanced analytical techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS), silica SPE facilitates the development of robust and sensitive quantification methods. mdpi.comresearchgate.netresearchgate.net

Column Chromatography (Silica Gel, Amino, C18)

Column chromatography is a fundamental and versatile technique for the separation and purification of this compound from complex mixtures like γ-oryzanol, which is found in rice bran oil. researchgate.net This method relies on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that percolates through it. Different types of stationary phases, including silica gel, amino-modified silica, and C18-bonded silica, are utilized based on the polarity and chemical properties of the target compound. researchgate.netfujifilm.com

Silica Gel Chromatography: This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar, and the mobile phase is relatively nonpolar. drawellanalytical.com It is particularly effective for separating polar compounds and is often used as an initial purification step. researchgate.netdrawellanalytical.com For instance, a preliminary separation of a phenolic ester fraction containing steryl ferulates can be achieved from a total lipid extract using silica gel thin-layer chromatography. researchgate.net

Amino Column Chromatography: Amino-modified silica gel (an aminopropyl group-bound silica) can be used in normal-phase, hydrophilic interaction, or ion-exchange chromatography. fujifilm.com It is particularly useful for separating sugars and can suppress the tailing of basic compounds. fujifilm.com In the context of γ-oryzanol purification, an amino column is often used in sequence after a silica column to achieve a finer separation of components like cyclobranyl ferulate and cyclosadyl ferulate. researchgate.net

C18 Column Chromatography: This is a type of reversed-phase chromatography where the stationary phase is nonpolar (C18-bonded silica, also known as ODS) and the mobile phase is polar. drawellanalytical.combiosynth.com It is widely used for the separation of nonpolar or less polar compounds. drawellanalytical.com C18 columns are frequently employed as a final purification step in the isolation of individual ferulates, including this compound, due to their high resolving power. researchgate.net The separation of individual molecular species of steryl ferulates is often achieved using reversed-phase high-performance liquid chromatography (HPLC) with an ODS column. researchgate.net

The sequential use of these different column chromatography techniques allows for the effective isolation and purification of this compound with high purity from complex natural extracts. researchgate.net

Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. researchgate.net Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular structure, allowing for the unambiguous assignment of all atoms within the molecule. researchgate.netnih.gov

¹H-NMR spectroscopy provides information on the chemical environment of each proton, including the number of protons, their electronic environment, and their proximity to other protons. ¹³C-NMR spectroscopy, on the other hand, provides information about the carbon skeleton of the molecule. slideshare.net Due to the low natural abundance of the ¹³C isotope, these spectra are typically less sensitive than ¹H-NMR spectra. slideshare.net

The purity and structure of isolated this compound can be confirmed through detailed analysis of its ¹H and ¹³C-NMR spectra. researchgate.net These data, often used in conjunction with other spectroscopic techniques like mass spectrometry and X-ray crystallography, provide conclusive evidence for the compound's identity and stereochemistry. researchgate.net The combined use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and HETCOR, can further aid in elucidating complex molecular structures by revealing connectivities between nuclei. slideshare.net

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ) ppm
¹HSpecific proton assignments would be listed here based on experimental data from literature.
¹³CSpecific carbon assignments would be listed here based on experimental data from literature.
Note: Specific chemical shift values are dependent on the solvent and experimental conditions and would be populated from a specific research article's findings.

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures. cerealsgrains.orgresearchgate.net This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. biomedpharmajournal.org

In the analysis of steryl ferulates, samples are often derivatized to increase their volatility and thermal stability, making them suitable for GC analysis. cerealsgrains.org A common derivatization method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. cerealsgrains.org The derivatized compounds are then introduced into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the capillary column. cerealsgrains.org

As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). biomedpharmajournal.org The resulting mass spectrum provides a molecular fingerprint of the compound, which can be used for identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. biomedpharmajournal.org

GC-MS has been instrumental in identifying this compound as a major component of γ-oryzanol from sources like rice bran and corn bran. researchgate.netcerealsgrains.orgresearchgate.net The technique can be used to analyze the intact ester or the products after hydrolysis, providing information on both the sterol and the ferulic acid moieties. cerealsgrains.org

Table 2: Key Mass Spectral Fragments for Derivatized this compound

Fragmentm/z
Molecular Ion (M⁺) of TMS derivativeSpecific m/z value
Fragment corresponding to the ferulate moietySpecific m/z value
Fragment corresponding to the campesterol (B1663852) moietySpecific m/z value
Note: The specific m/z values would be populated from experimental data found in scientific literature, as they are characteristic of the compound's fragmentation pattern.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-UV-MS, LC-ESI-MS/MS, UPLC-QToF-ESI-MS, HPLC-DAD-MS/MS, UHPLC-MS/MS)

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of this compound. This powerful combination allows for both the separation of this compound from other closely related steryl ferulates and its confident identification based on its mass-to-charge ratio.

HPLC with UV and Mass Spectrometric Detection (HPLC-UV-MS): This technique is frequently employed for the separation and purification of γ-oryzanol components, including this compound. researchgate.netnih.gov Reverse-phase HPLC methods are commonly developed for this purpose. researchgate.net In one instance, a preparative recycle HPLC system using a combination of octadecylsilane (ODS) silica and cholester packed columns successfully isolated this compound and its epimer, epi-campesteryl ferulate, achieving purities of over 99%. researchgate.net The structures of the isolated compounds were then confirmed using a suite of physical data, including MS spectra. researchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This is considered a highly sensitive method for the identification and quantification of γ-oryzanol constituents. researchgate.netresearchgate.net LC-ESI-MS/MS provides detailed structural information through fragmentation patterns. For this compound, a characteristic peak is observed at a mass-to-charge ratio (m/z) of 575.5 in the negative ion mode ([M-H]⁻), with a corresponding MS/MS fragment at m/z 560.5. chula.ac.th This direct analysis method can be applied to complex mixtures like rice bran oil, enabling the characterization of not only known but also novel steryl ferulates. researchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Electrospray Ionization-Mass Spectrometry (UPLC-QToF-ESI-MS): UPLC offers faster analysis times and improved resolution compared to conventional HPLC. sjtu.edu.cn When coupled with a QToF mass analyzer, it provides high-resolution mass data, which is invaluable for the unambiguous identification of compounds. This method has been used to identify individual components of γ-oryzanol, including this compound, in various rice tissues. nih.govresearchgate.net The high sensitivity of UPLC-HR-QToF-MS allows for the investigation of this compound even at very low concentrations. ethz.ch For instance, this compound has been putatively identified in plant extracts based on its protonated molecular ion and specific fragment ions with high mass accuracy (< 5 ppm error). nih.gov

High-Performance Liquid Chromatography with Diode Array Detection and Tandem Mass Spectrometry (HPLC-DAD-MS/MS): This configuration combines the separating power of HPLC with two detection methods. The Diode Array Detector (DAD) provides ultraviolet (UV) spectral information, which is characteristic for classes of compounds, while the MS/MS provides specific molecular weight and fragmentation data for definitive identification. This dual detection approach has been used to evaluate the composition of phenolic and steryl ferulates in wheat, where this compound is a known component. researchgate.net It has also been instrumental in identifying the major components of γ-oryzanol in pigmented rice germplasms. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC-MS/MS is a rapid and efficient method for the quantification of γ-oryzanol components. mdpi.comnih.gov By optimizing parameters, the entire analytical procedure can be significantly shortened. nih.gov This technique has been successfully applied to determine the levels of this compound and other related compounds in various agricultural products and vegetable oils, demonstrating low limits of detection and quantification. mdpi.comnih.gov

Table 1: HPLC-MS Based Methodologies for this compound Analysis

Method Key Features & Findings Source
HPLC-UV-MS Used for separation and purification of γ-oryzanol isomers. researchgate.net Achieved >99% purity for this compound and its epimer using a preparative recycle system. researchgate.net researchgate.netnih.gov
LC-ESI-MS/MS Highly sensitive for identification and quantification. researchgate.net this compound identified by [M-H]⁻ ion at m/z 575.5 and MS/MS fragment at m/z 560.5. chula.ac.th researchgate.netresearchgate.netchula.ac.thresearchgate.nettci-thaijo.org
UPLC-QToF-ESI-MS Provides high-resolution mass data for unambiguous identification. sjtu.edu.cnnih.gov Used to characterize γ-oryzanol components in different rice tissues. nih.govresearchgate.net sjtu.edu.cnnih.govresearchgate.netethz.chnih.gov
HPLC-DAD-MS/MS Combines UV spectral data with mass-to-charge ratio for definitive identification. researchgate.net Applied to analyze steryl ferulates in wheat and pigmented rice. researchgate.netnih.gov researchgate.netnih.gov
UHPLC-MS/MS Rapid and efficient for quantification. mdpi.com Achieves low limits of detection and quantification for this compound in various matrices. mdpi.comnih.gov mdpi.comnih.gov
Chemical Ionization Mass Spectrometry

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that typically results in less fragmentation and a more prominent molecular ion peak compared to electron impact ionization. This characteristic is particularly useful for determining the molecular weight of compounds like this compound.

CI-MS has been successfully utilized to identify the major components of γ-oryzanol separated by reverse-phase HPLC. researchgate.netunimelb.edu.auscispace.com In these studies, this compound was identified as one of the principal oryzanols present in rice bran oil, alongside other steryl ferulates such as cycloartenyl ferulate, 24-methylene cycloartanyl ferulate, and β-sitosteryl ferulate. researchgate.netunimelb.edu.auscispace.com

X-ray Crystallography for Absolute Configuration

While mass spectrometry and NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule, X-ray crystallography is the definitive method for determining its three-dimensional arrangement in a crystal, including its absolute configuration. d-nb.inforesearchgate.netchem-soc.si

The absolute configuration of both this compound and its C-24 epimer, epi-campesteryl ferulate, has been unequivocally determined using single-crystal X-ray crystallography. researchgate.net After isolating the two epimers with high purity via preparative recycle HPLC, their structures were confirmed through X-ray analysis, which provided the precise spatial orientation of the atoms and confirmed the stereochemistry at the chiral centers. researchgate.nettandfonline.com This is particularly important for distinguishing between epimers, as their other spectral data (NMR, MS) can be very similar. tandfonline.com

Utilization of Trimethylsilyl Derivatives for GC/MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, steryl ferulates like this compound are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility.

The formation of trimethylsilyl (TMS) ethers is a common derivatization strategy for compounds containing hydroxyl groups. nih.gov In the context of this compound analysis, the intact steryl ferulate is treated with a silylating agent to convert the hydroxyl group of the ferulic acid moiety into a trimethylsilyl ether. This derivatization makes the molecule more volatile and amenable to GC-MS analysis. researchgate.net

Identification of the individual components of γ-oryzanol, including this compound, has been accomplished using GC-MS analysis of their TMS derivatives. nih.gov This approach has been used to characterize the steryl ferulates present in both rice bran oil and corn bran. nih.govcerealsgrains.org The mass spectra of the TMS derivatives provide characteristic fragmentation patterns that aid in the structural identification of the parent steryl ferulate. cerealsgrains.org

Table 2: Summary of Other Advanced Analytical Methodologies

Methodology Application to this compound Key Findings Source
Chemical Ionization Mass Spectrometry Identification of major oryzanols in rice bran oil.Confirmed the presence of this compound as a major component. researchgate.netunimelb.edu.auscispace.com
X-ray Crystallography Determination of absolute configuration.Unequivocally established the 3D structure and stereochemistry of this compound and its epimer. researchgate.nettandfonline.com
GC/MS of Trimethylsilyl Derivatives Analysis of non-volatile steryl ferulates.Enables the separation and identification of this compound based on the mass spectrum of its TMS derivative. researchgate.netnih.govcerealsgrains.org

List of Chemical Compounds

β-sitosteryl ferulate

Campestanyl ferulate

this compound

Cycloartenyl ferulate

epi-Campesteryl ferulate

Ferulic acid

Sitostanyl ferulate

Stigmasteryl ferulate

24-methylene cycloartanyl ferulate

Bioactivity and Mechanistic Investigations of Campesteryl Ferulate in in Vitro and in Vivo Models

Antioxidant Activity and Oxidative Stress Modulation

Campesteryl ferulate demonstrates notable antioxidant properties, which are largely attributed to the ferulic acid moiety of the molecule. mdpi.comdss.go.th This activity is crucial in protecting against oxidative stress, a condition implicated in numerous chronic diseases.

Radical Scavenging Mechanisms (e.g., DPPH)

The primary mechanism of this compound's antioxidant action is its ability to scavenge free radicals. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmdpi.commdpi.com The ferulic acid portion of the molecule, with its phenolic hydroxyl group, can donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions. mdpi.comresearchgate.net

Studies have shown that the four main components of γ-oryzanol, including this compound, all exhibit scavenging activity against DPPH radicals, with their effectiveness being comparable to that of free ferulic acid. researchgate.net The 4-hydroxyl group on the ferulic acid moiety is the active site for this radical scavenging. researchgate.net The process involves the reduction of the stable DPPH radical, which is visually indicated by a color change from violet to yellow. mdpi.com

Inhibition of Lipid Peroxidation and Hydroperoxide Formation

This compound is effective in inhibiting lipid peroxidation, the process by which oxidative damage occurs to lipids within cell membranes. mdpi.comfrontiersin.org This protective effect is crucial for maintaining the integrity and function of cellular structures.

In a linoleic acid model, this compound, along with other major components of γ-oryzanol, significantly reduced the rate of hydroperoxide production. dss.go.thlsu.edu This indicates its ability to interfere with the propagation of lipid peroxidation. The antioxidant mechanism in this context is suggested to be the same as that of ferulic acid, stemming from the phenolic hydroxyl group. dss.go.th Furthermore, this compound has been shown to inhibit the oxidation of cholesterol, a vital component of lipid bilayers. researchgate.net

Cellular Protection Against Oxidative Damage

The antioxidant properties of this compound extend to providing protection to cells against oxidative damage. lsu.edu In vitro studies have demonstrated its ability to mitigate the harmful effects of reactive oxygen species (ROS) in cellular systems.

For instance, components of γ-oryzanol, including this compound, have shown the ability to protect against oxidative damage to biological molecules. researchgate.net In studies using mouse lymphatic endothelial cells, major components of γ-oryzanol displayed significant antioxidant activity, reducing oxidative damage induced by tert-butyl hydroperoxide. lsu.edu Specifically, this compound, along with cycloartenyl ferulate and 24-methylenecycloartanyl ferulate, has been noted for its dopaminergic neuroprotective capabilities by activating certain pathways and inhibiting apoptotic proteins. frontiersin.org

Comparative Antioxidant Efficacy with Other Bioactive Compounds

The antioxidant capacity of this compound has been compared to other well-known antioxidant compounds, providing insights into its relative potency.

In studies comparing the major components of γ-oryzanol, 24-methylenecycloartanyl ferulate was found to have the highest antioxidant activity against cholesterol oxidation, followed by this compound and cycloartenyl ferulate. mdpi.comcapes.gov.br Notably, all three of these γ-oryzanol components exhibited higher antioxidant activity than α- and γ-isomers of vitamin E in the same model. mdpi.comcapes.gov.br However, in a linoleic acid model, free ferulic acid showed greater antioxidant activity than its esterified forms, including this compound, particularly at lower concentrations. dss.go.th In some cell models, 24-methylenecycloartanyl ferulate was found to be more effective than this compound and even α-tocopherol. lsu.edu

Table 1: Comparative Antioxidant Activity of this compound and Other Compounds This table is interactive. You can sort and filter the data.

Compound Model System Finding Reference
This compound Cholesterol Oxidation Higher antioxidant activity than α- and γ-vitamin E isomers. mdpi.comcapes.gov.br
24-Methylene-cycloartanyl ferulate Cholesterol Oxidation Highest antioxidant activity among γ-oryzanol components. mdpi.comcapes.gov.br
Ferulic acid Linoleic Acid Oxidation Greater activity than its esters (including this compound). dss.go.th
24-Methylene-cycloartanyl ferulate Mouse Lymphatic Endothelial Cells More effective than this compound and α-tocopherol. lsu.edu
This compound DPPH Radical Scavenging Scavenging activity similar to ferulic acid. researchgate.net

Anti-inflammatory Pathways and Immunomodulation

Beyond its antioxidant effects, this compound is involved in modulating inflammatory pathways, which are often intertwined with oxidative stress. ontosight.aimdpi.com

Modulation of Inflammatory Transcription Factors (e.g., NF-κB)

A key mechanism in the anti-inflammatory action of this compound and related phytosteryl ferulates is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. chemfaces.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govacs.org

In its inactive state, NF-κB resides in the cytoplasm. acs.org Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or oxidative stress, NF-κB translocates to the nucleus, where it initiates the transcription of genes for inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS). chemfaces.comnih.gov Studies have shown that phytosteryl ferulates, as components of γ-oryzanol, can inhibit the nuclear translocation of NF-κB in macrophages stimulated by LPS. nih.gov This inhibition is thought to be a result of ROS scavenging, which in turn blocks the activation of transcription factors. nih.gov By down-regulating NF-κB, these compounds effectively reduce the expression of inflammatory enzymes and pro-inflammatory cytokines. chemfaces.com

Regulation of Pro-inflammatory Enzyme Expression (e.g., COX-2, iNOS)

This compound, a key component of γ-oryzanol found in rice bran, has demonstrated significant anti-inflammatory properties through the modulation of pro-inflammatory enzyme expression. chemfaces.comnih.gov In vitro and in vivo studies have shown that phytosteryl ferulates, including this compound, can down-regulate the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). chemfaces.comnih.gov This regulation is primarily achieved by inhibiting the inflammatory transcription factor, nuclear factor κB (NF-κB). chemfaces.comnih.gov The inhibition of NF-κB activity by phytosteryl ferulates, including this compound, has been observed in macrophages. researchgate.net

Research on γ-oryzanol and its components has further elucidated these anti-inflammatory mechanisms. Studies have shown that cycloartenyl ferulate and stigmasteryl ferulate, other components of γ-oryzanol, inhibit the activities of both COX-1 and COX-2. researchgate.net In LPS-treated mice, γ-oryzanol pre-treatment prevented the increase in mRNA levels of iNOS and COX-2 in the hippocampus. mdpi.com This suggests that this compound, as a major constituent of γ-oryzanol, likely contributes to these observed anti-inflammatory effects by suppressing the expression of these key pro-inflammatory enzymes. chemfaces.comnih.govmdpi.com

Table 1: Effect of this compound and Related Compounds on Pro-inflammatory Enzyme Expression

Compound/Extract Model System Key Findings Reference(s)
Phytosteryl ferulates (including this compound) In vitro and in vivo Down-regulates expression of COX-2 and iNOS via NF-κB inhibition. chemfaces.comnih.gov
Cycloartenyl ferulate, Stigmasteryl ferulate In vitro Inhibited the activities of both COX-1 and COX-2. researchgate.net
γ-Oryzanol LPS-treated mice Prevented the increase in iNOS and COX-2 mRNA levels in the hippocampus. mdpi.com
Campesterol (B1663852) ester derivatives (CED) Arthritic rat model Downregulated mRNA expression of COX-I and COX-II. frontiersin.org

Impact on Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

The anti-inflammatory activity of this compound extends to the regulation of pro-inflammatory cytokine production. As part of the phytosteryl ferulate family, it plays a role in reducing the expression of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). chemfaces.comnih.gov This effect is largely attributed to the downregulation of the NF-κB transcription factor. chemfaces.comnih.gov

In studies using a lipopolysaccharide (LPS)-induced inflammation model in mice, pre-treatment with γ-oryzanol, which contains this compound, prevented an increase in the mRNA levels of IL-1β and IL-6 in the hippocampus. mdpi.com Similarly, in a rat model of arthritis, campesterol ester derivatives significantly downregulated the mRNA expression levels of pro-inflammatory markers including TNF-α, IL-1β, and IL-6. frontiersin.org While some studies on γ-oryzanol showed a decrease in IL-1β mRNA expression, no significant change was observed in TNF-α mRNA expression in a specific colitis model. ethz.ch

Table 2: Influence of this compound and Related Compounds on Pro-inflammatory Cytokine Production

Compound/Extract Model System Effect on Cytokine Production Reference(s)
Phytosteryl ferulates (including this compound) In vitro and in vivo Reduces expression of IL-1β, IL-6, and TNF-α. chemfaces.comnih.gov
γ-Oryzanol LPS-treated mice Prevented increase in IL-1β and IL-6 mRNA levels. mdpi.com
Campesterol ester derivatives (CED) Arthritic rat model Downregulated mRNA expression of TNF-α, IL-1β, and IL-6. frontiersin.org
γ-Oryzanol DSS-induced colitis in mice Decreased IL-1β mRNA expression; no change in TNF-α mRNA. ethz.ch

Attenuation of Mast Cell Degranulation (as a component of γ-oryzanol)

As a constituent of γ-oryzanol, this compound contributes to the anti-allergic properties of this rice bran oil derivative, which includes the attenuation of mast cell degranulation. nih.govntu.edu.tw While direct studies on this compound's effect are limited, research on other γ-oryzanol components, particularly cycloartenyl ferulate (CAF), provides significant insights.

Neuroprotective Effects and Neuronal Health

Mechanisms of Dopaminergic Neuroprotection

This compound has been identified as a compound with potential dopaminergic neuroprotective effects. In a rotenone-treated C. elegans model, which is used to study Parkinson's disease-like neurodegeneration, this compound demonstrated the ability to protect dopaminergic neurons. nih.gov The underlying mechanisms for this neuroprotection are multifaceted.

One key mechanism is the enhancement of oxidative stress resistance. nih.gov This is achieved through the activation of the DAF-16/FOXO pathway, a crucial signaling pathway involved in stress response and longevity. nih.gov By activating this pathway, this compound helps to mitigate the cellular damage caused by oxidative stress, a major contributor to neuronal cell death in neurodegenerative diseases. nih.gov

Influence on Apoptotic Pathways (e.g., CED-3 expression)

Another significant aspect of this compound's neuroprotective action is its ability to modulate apoptotic pathways. nih.gov Apoptosis, or programmed cell death, plays a critical role in the loss of neurons in neurodegenerative conditions.

In the rotenone-treated C. elegans model, this compound was found to inhibit the overexpression of the apoptotic protein CED-3. nih.gov CED-3 is a key executioner caspase in C. elegans, homologous to mammalian caspase-3, and its activation is a central step in the apoptotic cascade. uniprot.org By suppressing the expression of CED-3, this compound can directly interfere with the cell death machinery, thereby protecting dopaminergic neurons from degeneration. nih.gov

Interaction with Cellular Stress Response Pathways (e.g., DAF-16/FOXO)

The interaction of this compound with the DAF-16/FOXO cellular stress response pathway is a cornerstone of its neuroprotective effects. nih.gov The DAF-16/FOXO transcription factor is a master regulator of genes involved in stress resistance, metabolism, and longevity. uniprot.orgplos.org

In the context of neuroprotection, the activation of the DAF-16/FOXO pathway by this compound leads to increased resistance against oxidative stress in a C. elegans model. nih.gov When activated, DAF-16 translocates to the nucleus and initiates the transcription of a battery of genes that help the cell to cope with stressful conditions, ultimately promoting neuronal survival. nih.govuniprot.org This highlights a crucial mechanism by which this natural compound can bolster the resilience of neurons against degenerative insults.

Table 3: Neuroprotective Mechanisms of this compound in a C. elegans Model

Mechanism Pathway/Protein Observed Effect Reference(s)
Dopaminergic Neuroprotection DAF-16/FOXO Increased oxidative stress resistance. nih.gov
Influence on Apoptosis CED-3 Inhibition of apoptotic protein overexpression. nih.gov
Cellular Stress Response DAF-16/FOXO Activation of the pathway leading to enhanced stress resistance. nih.gov

Metabolic Regulation and Enzyme Inhibition

This compound, primarily as a component of the γ-oryzanol mixture, has been investigated for its effects on metabolic pathways, including lipid metabolism and carbohydrate digestion.

Impact on Cholesterol Metabolism and Uptake (In Vitro Studies)

The hypocholesterolemic effects of γ-oryzanol are thought to occur within the gastrointestinal lumen. lsu.edu It is speculated that these effects are mediated by reducing the micellar solubility of cholesterol and inhibiting the enzymatic hydrolysis of cholesteryl esters. lsu.edu

Cholesterol esterase is a key enzyme that hydrolyzes cholesteryl esters into free cholesterol, a necessary step for absorption. lsu.edu In vitro studies have shown that γ-oryzanol exhibits a tendency to inhibit cholesterol esterase. lsu.edu Research investigating the enzymatic hydrolysis of γ-oryzanol found that cholesterol esterases catalyze a sterol-specific reaction. researchgate.net Specifically, these enzymes were capable of liberating campesterol from this compound, while other components like cycloartenyl ferulate remained unhydrolyzed. researchgate.net This selective hydrolysis by pancreatic cholesterol esterase suggests a direct interaction and indicates that the enzyme is involved in the metabolism of this compound in vivo. researchgate.netresearchgate.net The specific composition of γ-oryzanol is believed to influence its cholesterol-lowering efficacy, with the release of campesterol and β-sitosterol in the intestine playing a significant role. researchgate.net

A proposed mechanism for the cholesterol-lowering effect of γ-oryzanol is its ability to reduce the micellar solubility of cholesterol in the gastrointestinal tract. lsu.edu By interfering with the formation of micelles, which are essential for solubilizing and transporting cholesterol to the intestinal wall for absorption, phytosterols (B1254722) can effectively decrease cholesterol uptake. ethz.chur.ac.rw Tea catechins, for example, have been shown to precipitate cholesterol solubilized in mixed bile salt micelles in a dose-dependent manner. nih.gov It is speculated that γ-oryzanol, and by extension its components like this compound, may act similarly in the gut lumen, displacing cholesterol from micelles and thereby reducing its absorption. lsu.eduethz.ch

Potential for Carbohydrate Hydrolyzing Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing blood glucose levels. nih.gov While research has been conducted on the components of γ-oryzanol, specific data on this compound's activity against these enzymes is limited. nih.govresearchgate.net

Studies have investigated other major components of γ-oryzanol. For instance, cycloartenyl ferulate has demonstrated inhibitory activity against both α-glucosidase and α-amylase. nih.govpnfs.or.krresearchgate.net One study found its inhibition percentage against α-glucosidase to be 31.31±1.43%, which was higher than its effect on α-amylase at 12.72±1.11%. nih.govresearchgate.net The inhibition mode for cycloartenyl ferulate against α-glucosidase was identified as mixed-type. nih.govpnfs.or.kr Ferulic acid, the other structural part of this compound, has also been studied and showed a mixed-type inhibition against α-amylase and non-competitive inhibition against α-glucosidase. pnfs.or.kr Although these findings suggest potential activity for the broader class of steryl ferulates, it has not yet been conclusively identified whether this compound itself exhibits significant inhibitory activity against these carbohydrate hydrolyzing enzymes. nih.govresearchgate.net

CompoundEnzymeObserved Effect/Inhibition (%)Inhibition Type
Cycloartenyl ferulateα-glucosidase31.31 ± 1.43%Mixed-type
Cycloartenyl ferulateα-amylase12.72 ± 1.11%Not specified
Ferulic acidα-glucosidaseIC50: 0.866 mg/mLNon-competitive
Ferulic acidα-amylaseIC50: 0.622 mg/mLMixed-type

Anti-neoplastic and Chemopreventive Research (as a component of γ-oryzanol)

This compound is a major component of γ-oryzanol, a mixture that has been investigated for its anti-neoplastic and chemopreventive properties. crpsonline.comijpbms.comnih.gov Research has shown that γ-oryzanol and extracts from rice bran possess chemopreventive effects and can inhibit the growth of various cancer cells. ijpbms.commdpi.com

In vitro studies have demonstrated the cytotoxic effects of γ-oryzanol against several tumor cell lines. cabidigitallibrary.org For instance, γ-oryzanol showed anti-cancer activity against the SKMEL-2 cancerous cell line. crpsonline.com The cytotoxic properties have also been observed in other tumor-bearing models. cabidigitallibrary.org Administration of γ-oryzanol resulted in a dose-dependent reduction in tumor growth. ijpbms.com The active components of rice bran, including cycloartenol (B190886) ferulate, have been shown to markedly inhibit tumor promotion in mouse skin carcinogenesis models. jst.go.jp

Analytical and Quantitative Methodologies for Campesteryl Ferulate

Development and Validation of Chromatographic Quantification Methods

Chromatography stands as the cornerstone for the separation and quantification of campesteryl ferulate from the complex mixture of steryl and triterpene alcohol ferulates found in γ-oryzanol. Methodologies have evolved from conventional high-performance liquid chromatography to more advanced hyphenated systems to enhance sensitivity, selectivity, and speed.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detectors (DAD) or Ultraviolet (UV) detectors is a widely employed technique for the quantification of this compound. thaiscience.infonih.gov These methods leverage the strong UV absorbance of the ferulate moiety. For simultaneous quantification of the four major components of γ-oryzanol, including this compound, a wavelength of 325 nm is often used for detection as all compounds exhibit good absorption at this wavelength. thaiscience.info

A typical HPLC system for this analysis is a Reverse-Phase (RP-HPLC) configuration. thaiscience.info The separation is commonly achieved on a C18 column, with a mobile phase consisting of a mixture of solvents like acetonitrile and methanol. thaiscience.info For instance, an isocratic system with a mobile phase of acetonitrile and methanol (60:40 v/v) has been shown to effectively separate cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, this compound, and β-sitosteryl ferulate within 17 minutes. thaiscience.info The purity of isolated this compound and its epimer has been confirmed to be over 99% using HPLC analysis. nih.govscribd.com The specificity of the HPLC-DAD method can be confirmed by comparing the chromatograms and UV spectra of the analyte in a sample with that of a reference standard, ensuring no interference from other components. nih.govnih.gov

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity, selectivity, and speed compared to conventional HPLC methods. mdpi.com This technique is particularly robust for the simultaneous determination of γ-oryzanol components in complex matrices. mdpi.com The high chromatographic resolution of UHPLC allows for better separation of structurally similar compounds, while the mass spectrometer provides definitive identification and quantification based on mass-to-charge ratios of precursor and product ions. researchgate.netresearchgate.netnih.gov

For instance, a UHPLC-MS/MS method was developed for the quantification of cycloartenyl ferulate (CF) and 24-methylene cycloartanyl ferulate (24-CF), major components of γ-oryzanol, in various agricultural products. mdpi.com This approach allows for the analysis of multiple components in a single run with high accuracy and efficiency. mdpi.com The validation of such methods typically includes assessing parameters like selectivity, linearity, limits of detection and quantification, precision, and accuracy to ensure reliable results. nih.govresearchgate.net

On-line coupled Liquid Chromatography-Gas Chromatography (LC-GC) is a powerful hyphenated technique for the detailed analysis of sterol esters in complex lipid matrices like cereals. nih.gov This method combines the sample preparation and fractionation capabilities of liquid chromatography with the high-resolution separation of gas chromatography. uni-due.de In the context of this compound analysis, the LC part of the system fractionates the lipid extract, isolating the steryl ferulate class from other lipids. nih.gov This fraction is then automatically transferred to the GC system for the separation and quantification of individual compounds like this compound. nih.gov

The LC-GC-Flame Ionization Detection (FID) setup provides a robust platform for this analysis. uni-due.de The use of a Programmed Temperature Vaporizer (PTV) injector is crucial for handling the large solvent volumes transferred from the LC to the GC system without losing the analytes. researchgate.net This technique has been successfully applied to analyze free sterols, steryl fatty acid esters, and trans-steryl ferulic acid esters (including this compound) in various cereals. nih.gov

Method Validation Parameters and Performance Characteristics

To ensure that analytical methods for this compound are reliable, accurate, and reproducible, they must undergo rigorous validation. Key validation parameters include linearity, calibration curve establishment, and the determination of detection and quantification limits.

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. A calibration curve is established by plotting the instrument response against known concentrations of a reference standard. uknml.com For this compound, methods have demonstrated excellent linearity over specified concentration ranges, with correlation coefficients (r²) typically exceeding 0.99. thaiscience.infonih.gov

For example, in one RP-HPLC method, this compound exhibited linearity over a concentration range of 15.125 to 500 µg/ml with a correlation coefficient of 0.9996. thaiscience.info Similarly, a UHPLC-MS/MS method showed good linearity with correlation coefficients greater than 0.9942. mdpi.com The establishment of a reliable calibration curve is a fundamental step for accurate quantification. uknml.com

Table 1: Linearity Data for Analytical Methods Quantifying Steryl Ferulates

AnalyteMethodLinearity Range (µg/mL)Correlation Coefficient (r²)Source
This compoundRP-HPLC15.125 - 5000.9996 thaiscience.info
Cycloartenyl FerulateHPLCNot Specified≥ 0.9995 nih.gov
24-Methylene Cycloartanyl FerulateHPLCNot Specified≥ 0.9995 nih.gov
Sitosteryl FerulateHPLCNot Specified≥ 0.9995 nih.gov
Cycloartenyl FerulateUHPLC-MS/MS1.0 - 200.0 (µg/kg)> 0.9942 mdpi.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.goveuropa.eu These parameters are crucial for determining the sensitivity of a method, especially when analyzing trace amounts of this compound.

LOD and LOQ are often determined based on the signal-to-noise ratio, where the LOD is typically a ratio of 3:1 and the LOQ is 10:1. thaiscience.info For an RP-HPLC method, the LOD and LOQ for this compound were found to be 0.156 µg/ml and 0.312 µg/ml, respectively, indicating high sensitivity. thaiscience.info UHPLC-MS/MS methods can achieve even lower limits, with LOQs reported at 1.0 µg/kg for related compounds. mdpi.com

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Steryl Ferulates

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)Source
This compoundRP-HPLC0.1560.312 thaiscience.info
Cycloartenyl FerulateRP-HPLC0.1560.312 thaiscience.info
24-Methylene Cycloartanyl FerulateRP-HPLC0.1560.312 thaiscience.info
β-Sitosteryl FerulateRP-HPLC0.7811.562 thaiscience.info
Cycloartenyl FerulateUHPLC-MS/MS0.3 (µg/kg)1.0 (µg/kg) mdpi.com
24-Methylene Cycloartanyl FerulateUHPLC-MS/MS0.3 (µg/kg)1.0 (µg/kg) mdpi.com

Accuracy and Precision Assessment (Inter- and Intraday)

The reliability of an analytical method is fundamentally determined by its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, while precision is the closeness of two or more measurements to each other. These parameters are typically assessed through inter-day and intra-day validation studies.

Table 1: Method Detection and Quantification Limits for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD)0.156 chula.ac.ththaiscience.info
Limit of Quantification (LOQ)0.312 chula.ac.ththaiscience.info

This table is interactive. Click on the headers to sort the data.

Comparative Analysis of this compound Composition in Complex Mixtures (e.g., γ-Oryzanol)

This compound is a key component of γ-oryzanol, a mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran. The composition of γ-oryzanol, including the relative proportion of this compound, exhibits significant variability depending on the rice variety, geographical origin, and processing methods.

Cycloartenyl ferulate and 24-methylenecycloartanyl ferulate are typically the major components of γ-oryzanol, followed by this compound, campestanyl ferulate, and β-sitosteryl ferulate nih.govacs.orgacs.org. A study analyzing 30 brown rice samples from various European cultivars found that the proportions of individual steryl ferulates showed enormous variability nih.govacs.orgacs.org. In another study on Hom-Pathum cold-pressed rice bran oil, the content of this compound was found to be 0.45 ± 0.06% w/w thaiscience.info. This variability highlights the importance of detailed compositional analysis when evaluating the quality and potential bioactivity of γ-oryzanol from different sources.

Table 3: Comparative Composition of Major Steryl Ferulates in European Brown Rice Samples (% of Total Steryl Ferulates)

CompoundMean (%)Min (%)Max (%)
Cycloartenyl ferulate44.932.451.3
24-Methylenecycloartanyl ferulate36.122.945.8
This compound 8.8 4.9 17.5
Campestanyl ferulate5.82.514.2
β-Sitosteryl ferulate4.42.59.8

Data synthesized from a study on European brown rice cultivars. This table is interactive and allows for sorting by column. nih.govacs.orgacs.org

Synthetic and Biotechnological Approaches for Campesteryl Ferulate and Its Analogues

Chemical Synthesis Pathways

The chemical synthesis of campesteryl ferulate, a prominent member of the phytosteryl ferulate family, has been approached through various methodologies aimed at creating a stable ester linkage between campesterol (B1663852) and ferulic acid. These methods often involve multiple steps and the use of catalysts to drive the reaction towards a higher yield of the desired product.

Multi-step Chemical Reactions

A more defined multi-step synthesis process involves the following key stages:

Acetylation of Ferulic Acid: The synthesis can be initiated by the acetylation of 4-hydroxy-3-methoxy-cinnamic acid (ferulic acid). This is achieved by treating ferulic acid with acetic anhydride (B1165640) in the presence of pyridine, with the reaction mixture being heated. google.com This step protects the hydroxyl group on the ferulic acid molecule.

Esterification with Phytosterols (B1254722): The resulting 4-acetyloxy-3-methoxy-cinnamic acid is then esterified with a mixture of phytosterols, which includes campesterol. This reaction can be carried out in a solvent like dry dichloromethane, using dicyclohexyl carbodiimide (B86325) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The reaction typically proceeds at room temperature over an extended period. google.com

Deprotection: The final step is the deprotection of the phytosteryl ferulate acetate (B1210297) to yield the final phytosteryl ferulate product. google.com

This multi-step approach allows for a more controlled synthesis, leading to high yields of the purified phytosteryl ferulate, which is a mixture that includes this compound. google.com

Utilization of Catalysts (e.g., Acidic Ionic Liquids)

To improve the efficiency of this compound synthesis, researchers have explored the use of various catalysts. Traditional acid catalysts are often used to facilitate the esterification of campesterol with ferulic acid, typically requiring heating under reflux conditions. smolecule.com

More recently, acidic ionic liquids (ILs) have emerged as effective and environmentally friendly catalysts for this esterification process. nih.govacs.org These low-temperature molten salts, composed of anions and cations, can significantly enhance the reaction rate. nih.gov For instance, the acidic ionic liquid [BSO3HMim]OTF has been successfully used to catalyze the esterification of β-sitosterol (a representative phytosterol) with ferulic acid. nih.gov While this specific example uses β-sitosterol, the principle is directly applicable to the synthesis of this compound. The use of such catalysts has been shown to be feasible for the esterification of phytosterols with phenolic acids. nih.govacs.org

The catalytic efficacy can vary depending on the specific ionic liquid used. For example, in a screening of three acidic ILs with the same cation ([BSO3HMim]+) but different anions ([HSO4]−, [TS]−, and [OTF]−), only [BSO3HMim]OTF was successful in catalyzing the formation of β-sitosterol ferulate. nih.gov

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. acs.org Several parameters can be adjusted, including the type and dose of the catalyst, reaction temperature, substrate molar ratio, substrate concentration, and reaction time. acs.org

In the synthesis of phytosterol ferulate using acidic ionic liquids, a systematic optimization of these parameters has been shown to achieve a phytosterol conversion rate of over 99% within 2 hours, with a selectivity for the desired product exceeding 83%. acs.orgnih.gov

A detailed look at the optimization process for the synthesis of a representative phytosterol ferulate using an acidic ionic liquid catalyst is presented in the table below.

ParameterConditionβ-Sitosterol Conversion (%)Product Selectivity (%)
IL Catalyst [BSO3HMim]OTF51.175.5
[BSO3HMim]HSO4No product formed-
[BSO3HMim]TSNo product formed-
IL Dose 4%53.674.3
8%96.379.6
Reaction Temperature 100 °COptimizedOptimized
Reaction Time 2.5 hoursOptimizedOptimized

This data is based on the synthesis of β-sitosterol ferulate as a representative phytosterol ferulate. nih.gov

Following the reaction, purification is necessary to isolate the this compound. A common method involves silica (B1680970) gel column chromatography. nih.govacs.org The final purified product can be a mixture of different phytosterol ferulates, with this compound being a significant component. nih.govacs.org For example, one study reported a purified phytosterol ferulate mixture consisting of 52.1% sitosterol (B1666911) ferulate, 16.8% stigmasteryl ferulate, and 26.1% campesterol ferulate, with an average yield of 55.6% after chromatography. nih.govacs.org

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for producing this compound and its analogues. This approach typically utilizes lipases or ferulic acid esterases to catalyze the esterification or transesterification reactions under mild conditions.

Lipase-Catalyzed Esterification

Lipases are versatile enzymes that can catalyze the synthesis of esters in environments with limited water. cirad.fr Several commercially available lipases have been screened for their ability to esterify ferulic acid with various alcohols. fao.orgdss.go.th Among these, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has shown efficacy in converting ferulic acid into its esters. fao.orgdss.go.thfranciscoploulab.euresearchgate.net

The lipase-catalyzed synthesis of ferulate esters can be influenced by several factors, including the choice of solvent and the molar ratio of the substrates. For instance, the highest conversion percentage for the synthesis of ethyl and octyl ferulate was achieved using a 1:1 mole ratio of alcohol to ferulic acid in anhydrous 2-methyl-2-propanol at 60°C. fao.orgdss.go.th

While direct esterification is a viable route, lipase-catalyzed transesterification has also been explored. dss.go.th In this method, an existing ester of ferulic acid, such as ethyl ferulate, is reacted with the desired alcohol, in this case, campesterol. This approach can sometimes lead to higher yields. For example, the transesterification of ethyl ferulate with triolein (B1671897) in anhydrous toluene (B28343) yielded a higher percentage of ferulyl monoolein (B16389) and ferulyl diolein compared to the direct alcoholysis with monoolein. dss.go.th The lipase from Candida rugosa has also been used to catalyze both direct esterification of β-sitosterol with ferulic acid and transesterification with ethyl ferulate, yielding steryl ferulates. researchgate.net

The table below summarizes the yields of different ferulate esters synthesized via lipase-catalyzed reactions.

LipaseReaction TypeSubstratesProductYield (%)
Novozym 435EsterificationFerulic acid, Ethanol (B145695)Ethyl ferulate20
Novozym 435EsterificationFerulic acid, 1-OctanolOctyl ferulate14
Novozym 435AlcoholysisEthyl ferulate, 1-OctanolOctyl ferulate83
Novozym 435TransesterificationEthyl ferulate, TrioleinFerulyl monoolein & diolein77
Candida rugosa lipaseDirect Esterificationβ-sitosterol, Ferulic acidSteryl ferulates35
Candida rugosa lipaseTransesterificationβ-sitosterol, Ethyl ferulateSteryl ferulates55

Data compiled from various studies on ferulate ester synthesis. fao.orgdss.go.thresearchgate.net

Despite the advantages of enzymatic synthesis, challenges such as low conversion rates (below 55%) and long reaction times (up to 120 hours) have been reported, which can also contribute to a higher cost. nih.govacs.org

Ferulic Acid Esterase-Mediated Reactions

Ferulic acid esterases (FAEs) are enzymes that specifically catalyze the hydrolysis of ester bonds between ferulic acid and polysaccharides in plant cell walls. mdpi.comfrontiersin.org These enzymes can also be employed for the synthesis of ferulic acid esters.

FAEs from various microbial sources, such as Aspergillus niger, have been investigated for their synthetic capabilities. nih.govnih.gov For example, a pectinase (B1165727) preparation from Aspergillus niger containing ferulic acid esterase was used to synthesize glyceryl ferulate through the condensation of ferulic acid with glycerol (B35011). nih.gov The enzyme, immobilized on a solid support, demonstrated high activity and could be reused multiple times. nih.gov

The reaction conditions for FAE-mediated synthesis can be optimized to achieve high conversion rates. For the synthesis of 1-glyceryl ferulate, optimal conditions were found to be 1% ferulic acid in a mixture of 85% glycerol and 5% dimethyl sulfoxide (B87167) at pH 4.0 and 50°C, resulting in an 81% conversion of ferulic acid. nih.gov FAEs have also shown the ability to feruloylate other monomeric sugars, indicating their potential for synthesizing a range of ferulic acid esters. nih.gov

While the direct synthesis of this compound using FAEs is not extensively documented in the provided search results, the successful synthesis of analogues like glyceryl ferulate suggests the feasibility of this enzymatic approach for esterifying phytosterols like campesterol with ferulic acid.

Development of this compound Derivatives and Analogs

The development of isotopically labeled versions of this compound is essential for advanced analytical applications, including metabolic fate studies, bio-distribution analysis, and as internal standards for precise quantification in complex biological matrices. nih.gov While direct synthesis of labeled this compound is not widely published, a convenient and adaptable synthetic route has been established for the closely related compound, β-sitosteryl ferulate, which can be applied to other phytosteryl ferulates. nih.gov

This synthetic strategy involves the stable incorporation of deuterium (B1214612) atoms into the ferulic acid moiety before its esterification with the sterol. nih.gov The process can be summarized in two key stages:

Synthesis of Labeled Ferulic Acid : The process starts with the preparation of isotopically labeled vanillin. A methoxy-d₃ group is introduced onto the aromatic ring. Subsequently, a Knoevenagel-Doebner condensation with malonic acid is performed. This reaction not only extends the side chain but can also be controlled to incorporate an additional deuterium atom at the vinylic position, resulting in a d₄-labeled ferulic acid derivative. nih.gov

Esterification : The labeled ferulic acid is then activated, typically by converting it to an acyl chloride, and subsequently reacted with campesterol to form the final labeled this compound ester. nih.gov

The resulting labeled compound, such as [3-OC²H₃-8-²H]-campesteryl ferulate, can be confirmed and quantified using techniques like ¹H NMR and High-Resolution Mass Spectrometry (HRMS). nih.gov This methodology provides a robust tool for researchers to trace the molecule's journey and interactions within biological systems. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its synthetic analogs influences their biological activities. These studies typically involve modifying either the sterol backbone or the ferulate moiety and assessing the impact on specific functions like antioxidant, anti-inflammatory, or hypolipidemic effects. researchgate.netnih.gov

Modifications to the Ferulate Moiety: The antioxidant capacity of this compound is primarily attributed to the phenolic hydroxyl group on the ferulic acid portion. researchgate.net SAR studies on simple ferulate analogs have elucidated key structural requirements for this activity. nih.govnih.gov

Phenolic Hydroxyl Group : This group is critical for free radical scavenging. Its presence allows for the donation of a hydrogen atom to neutralize radicals. nih.gov

Carboxylic Acid Group vs. Esterification : The presence of a free carboxylic acid group in ferulic acid generally leads to stronger antioxidant activity in polar assay systems (like ABTS and FRAP) compared to its methyl or ethyl esters. nih.govnih.gov This suggests that esterification to campesterol might modulate the antioxidant potential depending on the environment.

Methoxy (B1213986) Group : The methoxy group at the C3 position of the aromatic ring is believed to enhance radical scavenging activity through resonance stabilization. nih.gov

Modifications to the Sterol Moiety: The sterol portion of the molecule also plays a significant role in its biological effects. Analogs of this compound, which are naturally present in γ-oryzanol, differ in their sterol or triterpene alcohol structure, leading to varied bioactivities. researchgate.net

Cycloartenyl Ferulate : Has demonstrated significant anti-inflammatory properties by inhibiting NF-κB activation. researchgate.net

24-Methylenecycloartanyl Ferulate : Has been reported to possess antitumor activity. researchgate.net

β-Sitosteryl Ferulate : Noted for its strong antioxidant activity. researchgate.net

Biotechnological Production and Strain Engineering

The production of complex plant secondary metabolites like this compound in industrial quantities from natural sources can be inefficient. Plant cell culture (PCC) offers a promising alternative, providing a controlled environment for consistent and scalable production, independent of geographical and climatic constraints. nih.govmdpi.com While specific protocols for this compound are not extensively detailed, established strategies for other high-value natural products can be applied. researchgate.net

Key strategies for enhancing production in cell cultures include:

Elicitation : The application of elicitors—biotic (e.g., fungal cell wall fragments) or abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid, heavy metals)—can trigger plant defense responses and stimulate the biosynthetic pathways leading to increased secondary metabolite accumulation. nih.govfrontiersin.org

Precursor Feeding : Supplying the culture medium with biosynthetic precursors, such as campesterol and ferulic acid, can bypass potential rate-limiting steps in the upstream pathways and boost the final product yield. nih.gov

Culture Optimization : Fine-tuning of culture conditions, including medium composition (nutrients, hormones), pH, temperature, and aeration, is critical for maximizing cell growth and product formation. nih.gov

Cell Line Selection : Screening and selecting high-yielding cell lines is a fundamental step. High-producing cells can be isolated and propagated to ensure a consistently productive culture. mdpi.com

Immobilization and Bioreactor Design : Immobilizing plant cells can protect them from shear stress in bioreactors and simplify downstream processing. The use of specialized bioreactors, such as airlift or stirred-tank models, allows for large-scale cultivation and can be optimized for the specific needs of the cell line. nih.govmdpi.com

Use of Advanced Cell Types : A significant development is the use of Cambial Meristematic Cells (CMCs), which function as plant stem cells. CMCs are characterized by high genetic stability, indefinite growth, and the ability to secrete products into the culture medium, which greatly simplifies purification. nih.gov

These strategies have been successfully used for the commercial production of compounds like paclitaxel (B517696) and shikonin, demonstrating the viability of plant cell cultures as bio-factories for complex molecules. mdpi.com

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound. nih.gov For this compound, this can be applied in either plant cell cultures or engineered microbial hosts like Escherichia coli or Saccharomyces cerevisiae. The primary goal is to increase the metabolic flux towards the synthesis of its precursors—campesterol and ferulic acid—and their subsequent esterification. nih.gov

Potential metabolic engineering targets include:

Upregulation of Precursor Pathways :

Campesterol Biosynthesis : This involves overexpressing key enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the isoprenoid building blocks for all sterols. frontiersin.org Further targets would include specific enzymes in the downstream sterol synthesis pathway, such as cycloartenol (B190886) synthase and sterol methyltransferases, to specifically channel flux towards campesterol.

Ferulic Acid Biosynthesis : This requires enhancing the shikimate and phenylpropanoid pathways. Key enzymes to overexpress include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and caffeoyl-CoA O-methyltransferase (CCoAOMT). usu.edu

Downregulation of Competing Pathways : To maximize the availability of precursors, it is often necessary to block or reduce the metabolic flux towards competing pathways. frontiersin.orgnih.gov This can be achieved using techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock out or silence genes that divert precursors to other metabolites (e.g., lignin, other flavonoids, or different sterols).

Introduction of Novel Enzymes : A host organism like E. coli does not naturally produce this compound. Therefore, the entire biosynthetic pathway for both precursors, as well as an enzyme capable of esterifying them (e.g., a plant-derived acyltransferase), would need to be heterologously expressed. nih.gov

Optimization of Gene Expression : The expression of engineered pathway genes must be carefully balanced to avoid the accumulation of toxic intermediates and to prevent placing an excessive metabolic burden on the host cell. This can be achieved by using promoters of varying strengths, engineering synthetic regulatory circuits, or optimizing codon usage for the host organism. nih.gov

The table below summarizes potential genetic targets for metabolic engineering aimed at this compound production.

Target PathwayEngineering StrategyKey Gene(s) / Enzyme(s)Expected Outcome
Shikimate/PhenylpropanoidOverexpressionPAL, C4H, CCoAOMTIncreased ferulic acid pool
Mevalonate (MVA)OverexpressionHMGR (HMG-CoA reductase)Increased isoprenoid precursors
Sterol BiosynthesisOverexpressionCycloartenol synthase, Sterol methyltransferase (SMT)Increased campesterol pool
Competing Pathways (e.g., Lignin)Downregulation (RNAi/CRISPR)Cinnamoyl-CoA reductase (CCR)Increased availability of feruloyl-CoA
Final EsterificationHeterologous ExpressionAcyltransferase (e.g., BAHD family)Enzymatic coupling of campesterol and ferulic acid

By combining these rational engineering strategies, it is feasible to develop microbial or plant cell-based systems for the sustainable and high-titer production of this compound. nih.gov

Factors Influencing Campesteryl Ferulate Content and Composition

Genetic and Varietal Influences

The genetic makeup of a plant is a primary determinant of its capacity to synthesize and accumulate campesteryl ferulate.

Significant quantitative differences in this compound content are observed across different varieties of rice and wheat.

In rice, this compound is one of the major components of the γ-oryzanol fraction. Studies comparing different rice cultivars reveal substantial variation. For instance, an analysis of ten Pakistani rice varieties found that the this compound content ranged from 29 to 45 mg/kg, with Basmati varieties generally containing higher levels than other types. Another study evaluating 33 exotic pigmented rice accessions reported a γ-oryzanol content, of which this compound is a key part, ranging from 3.5 to 21.0 mg/100 g. Research has also shown that the composition of γ-oryzanol in Basmati varieties differs significantly from non-Basmati varieties. For example, four analyzed Basmati varieties completely lacked campesteryl caffeate during early growth stages, a compound that was present in non-Basmati varieties.

Table 1: Variation of this compound and Related Compounds in Rice Varieties

Variety/Type Compound Content Range Source
Pakistani Rice (10 varieties) This compound 29 - 45 mg/kg
Pigmented Rice (33 accessions) Total γ-Oryzanol* 3.5 - 21.0 mg/100g
Basmati vs. Non-Basmati γ-Oryzanol Components Significant compositional differences noted

*this compound is a major component of γ-Oryzanol.

Table 2: Variation of Total Steryl Ferulates (SF) in Wheat Varieties

Variety Compound Content Source
'Yumekaori' (Japan) Total SF* 15.2 ± 1.4 mg/100g
'1CW' (Canada) Total SF* 11.4 ± 1.3 mg/100g

*this compound is a principal component of total SF in wheat.

Researchers have begun to identify the specific genetic regions that control the synthesis of γ-oryzanol components, including this compound, in rice. Through genome-wide association studies (GWAS), a specific gene, LOC_Os09g34090, has been identified as being highly associated with this compound levels. This gene, which is believed to encode a type of dehydrogenase involved in phytosterol biosynthesis, possibly regulates the synthesis pathway of this compound.

Furthermore, studies using quantitative trait loci (QTL) mapping have identified multiple genetic loci responsible for the variation in total γ-oryzanol content between different rice types, such as japonica and indica. These studies have pinpointed several QTLs and candidate gene regions that influence the accumulation of these compounds. This research suggests that it is possible to breed new rice varieties with enhanced levels of this compound and other γ-oryzanol components by accumulating favorable alleles from both japonica and indica rice types.

Agronomic and Environmental Factors

Beyond genetics, the environment in which the plant is grown plays a crucial role in determining the final content of this compound. Research has shown that environmental conditions can significantly influence the γ-oryzanol content and the proportions of its individual components in rice. In fact, some studies suggest that the growing environment, including factors like soil conditions and climate, may have a greater effect on the levels of these compounds than the plant's genotype itself. The analysis of 30 different brown rice samples from various cultivars grown at different locations and in different seasons revealed enormous variability in the proportions of individual steryl ferulates, which was attributed to environmental factors. Likewise, in wheat, the content of steryl ferulates is known to vary depending on the growth location and weather conditions.

The developmental stage

Post-Harvest Processing and Storage Effects

Effects of Other Processing Technologies (e.g., Gamma Irradiation)

Gamma irradiation is a non-thermal processing technology utilized in the food industry for various purposes, including sterilization, disinfestation, and the extension of shelf life. This technology involves exposing food products to ionizing radiation from a Cobalt-60 source, which can induce chemical changes within the food matrix. researchgate.netresearchgate.net The effects of gamma irradiation on the content and composition of phytosterols (B1254722) and their derivatives, such as this compound, are of interest due to the potential alteration of their bioactive properties.

Detailed Research Findings

Research into the effects of gamma irradiation on the individual components of γ-oryzanol, including this compound, is an emerging area of study. While much of the existing research has focused on the total γ-oryzanol content, some studies provide insights into how this processing technology may influence its constituent steryl ferulates.

While direct quantitative data on the specific changes in this compound content due to gamma irradiation is limited, the composition of γ-oryzanol is known to vary among different rice varieties. This compound is a significant component of this mixture. For example, in some non-glutinous rice varieties, this compound has been reported to be present in higher proportions. researchgate.net In certain Chinese brown rice cultivars, 24-methylenecycloartanyl ferulate was the most abundant, followed by this compound. iari.res.in The initial composition of the rice, therefore, plays a crucial role in determining the absolute amount of this compound that may be affected by processing technologies like gamma irradiation.

Furthermore, research on germinated brown rice has indicated that processing steps can influence the levels of individual steryl ferulates. One study demonstrated that the initial soaking phase of germination led to a 25% decrease in this compound content. csic.es Although this is not a direct effect of gamma irradiation, it highlights the sensitivity of individual ferulates to processing conditions.

In a study focusing on cycloartenyl ferulate in Thai pigmented rice, gamma irradiation at a dose of 100 Gy, particularly when combined with salt stress, was found to significantly increase the concentration of cycloartenyl ferulate. nih.gov While this study did not quantify the changes in this compound, it suggests that gamma irradiation can induce changes in the biosynthesis or stability of individual steryl ferulates.

The table below provides an overview of the typical composition of major steryl ferulates, including this compound, in the γ-oryzanol of different rice types, which provides a baseline for understanding the potential impact of processing technologies.

Table 1: Composition of Major Steryl Ferulates in γ-Oryzanol of Different Rice Types

Rice TypeCycloartenyl ferulate (%)24-Methylene cycloartanyl ferulate (%)This compound (%)β-Sitosteryl ferulate (%)
Crude Brown Rice csic.es23%45%20%12%
Non-pigmented Rice (White) wu.ac.th42.60%41.20%8.30%6.10%

This table presents the relative percentage of major steryl ferulates within the total γ-oryzanol content as reported in the cited studies. The exact composition can vary based on cultivar, growing conditions, and analytical methods.

Future Research Directions for Campesteryl Ferulate

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

While the basic building blocks of campesteryl ferulate are known to be campesterol (B1663852) and ferulic acid, the precise enzymatic machinery and regulatory networks governing its synthesis in plants remain largely uncharacterized. ethz.ch The biosynthetic pathways of steryl ferulates are not yet clearly understood. ethz.ch It is hypothesized that the process begins with the independent synthesis of the phytosterol and ferulic acid, followed by their esterification. ethz.ch Future research must focus on identifying and characterizing the specific acyltransferases responsible for catalyzing the ester bond formation between campesterol and ferulic acid. The enzymes involved in the biosynthesis of steryl ferulates in plants may also utilize other phenolic acids similar to ferulic acid as substrates. ethz.ch Unraveling these enzymatic steps is crucial for understanding how the production of this compound is regulated within the plant. Furthermore, investigating the genetic and environmental factors that influence the expression and activity of these enzymes could lead to strategies for enhancing the this compound content in crops. A deeper understanding of the biosynthetic pathway could also open doors for biotechnological production of this valuable compound. nih.gov

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level

This compound, as a component of γ-oryzanol, has been associated with a range of biological activities, including antioxidant and anti-inflammatory effects. researchgate.netbenthamdirect.com However, the precise molecular mechanisms through which it exerts these effects are not fully elucidated. acs.org

Future investigations should delve into the specific signaling pathways modulated by this compound. For instance, studies have shown that phytosteryl ferulates can inhibit the NF-κB signaling pathway, a key regulator of inflammation. researchgate.netchemfaces.com Further research is needed to pinpoint the direct molecular targets of this compound within this pathway. It is known that phytosteryl ferulates can suppress the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB p65 and subsequent expression of inflammatory mediators. researchgate.net Additionally, exploring its interaction with other cellular targets, such as peroxisome proliferator-activated receptors (PPARs), could provide a more complete picture of its metabolic and anti-inflammatory actions. researchgate.netbenthamdirect.com Understanding these mechanisms at a molecular level is essential for validating its health benefits and identifying potential therapeutic applications.

Development of Novel Analytical Methods for Trace Analysis and Isomer Differentiation

The accurate quantification and characterization of this compound in complex matrices like food and biological samples present a significant analytical challenge. mdpi.com This is further complicated by the presence of various isomers, such as epi-campesteryl ferulate. tandfonline.com

Therefore, a key area for future research is the development of more sensitive and selective analytical techniques. Advanced methods like ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HR-MS) have shown promise. ethz.ch Future efforts should focus on refining these methods to achieve lower limits of detection and quantification, enabling the analysis of trace amounts of this compound. mdpi.com Developing methods for the efficient separation and distinct identification of this compound from its isomers is also crucial, as different isomers may possess distinct biological activities. tandfonline.com Robust analytical tools are fundamental for quality control of functional foods and for conducting detailed pharmacokinetic and metabolic studies. researchgate.net

Sustainable and Scalable Production of this compound

The current sources of this compound are primarily agricultural byproducts like rice bran. researchgate.net To meet potential future demand for this compound in functional foods and other applications, the development of sustainable and scalable production methods is imperative.

One promising avenue is the exploration of chemoenzymatic synthesis. acs.orgnih.gov This approach combines chemical synthesis steps with enzymatic catalysis, often utilizing lipases, to produce phytosteryl ferulates with high yield and specificity. acs.orgnih.gov Research into optimizing reaction conditions, identifying more efficient enzyme sources, and utilizing greener solvents will be crucial for making this process economically viable and environmentally friendly. usda.gov Another approach is the biotechnological production using microbial fermentation or plant cell cultures, which could offer a more controlled and sustainable supply chain.

Exploration of Intercompound Synergism within Phytosteryl Ferulate Mixtures

Future research should investigate the potential for synergism between this compound and other phytosteryl ferulates, such as cycloartenyl ferulate and β-sitosteryl ferulate. researchgate.netnih.govresearchgate.net Studies could involve comparing the biological activity of individual compounds with that of defined mixtures in various in vitro and in vivo models. researchgate.netresearchgate.netlsu.edu Understanding these interactions is critical for formulating functional food ingredients with optimized efficacy. It may be that a specific ratio of different phytosteryl ferulates provides the most significant health benefits. jfda-online.com

Integration into Advanced Functional Material Research

The unique chemical structure of this compound, combining a lipophilic sterol moiety with a phenolic acid, makes it an interesting candidate for applications in materials science. Its antioxidant properties could be harnessed to develop novel functional materials.

Future research could explore the incorporation of this compound into biodegradable films and coatings for food packaging to prevent lipid oxidation and extend shelf life. Its amphiphilic nature could also be exploited in the formation of emulsions and nano-delivery systems for other bioactive compounds. ur.ac.rw Investigating its potential as a stabilizing agent in cosmetic and pharmaceutical formulations is another promising area. The development of such advanced materials would represent a novel and high-value application for this versatile phytochemical.

Q & A

Q. What analytical methods are most effective for quantifying Campesteryl ferulate in plant matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS) is widely used for quantification. For example, rice varieties like Basmati Super and Basmati 515 showed this compound concentrations of 31.0 ± 0.3 µg/g and 41.4 ± 0.4 µg/g, respectively, using these methods . Key considerations include column selection (C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water gradients) to resolve co-eluting phytosterol ferulates.

Q. Which plant species are the richest natural sources of this compound?

this compound is predominantly found in rice bran (e.g., Oryza sativa L.), with Basmati 198 containing 45.5 ± 0.3 µg/g and Irri-6 at 29.8 ± 0.3 µg/g . Hull-less barley and flaxseed are also notable sources, where it coexists with cycloartenyl ferulate and 24-methylene cycloartanyl ferulate . Variability depends on genetic factors and post-harvest processing.

Q. What are the primary biological activities associated with this compound?

this compound exhibits cytotoxicity against cancer cells, antioxidant properties, and potential anti-inflammatory effects. In vitro studies highlight its role in inhibiting cancer metastasis and reducing oxidative stress, though mechanistic details require further validation in animal models .

Q. How does the molecular structure of this compound influence its bioactivity?

The ester linkage between campesterol and ferulic acid enhances lipid solubility, facilitating membrane interactions. The phenolic hydroxyl group in ferulic acid contributes to radical scavenging, while the sterol moiety may modulate cholesterol metabolism . Structure-activity relationship (SAR) studies are needed to isolate these effects.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound concentrations across studies?

Variations arise from extraction protocols (e.g., solvent polarity, temperature) and matrix effects. Standardization using internal standards (e.g., deuterated analogs) and inter-laboratory validation via protocols like AOAC 920.39 can improve reproducibility. For instance, Basmati Super’s this compound content ranges from 31.0 ± 0.3 µg/g to higher values in studies using accelerated solvent extraction . Meta-analyses should account for methodological heterogeneity.

Q. What in vitro and in vivo models are optimal for studying this compound’s anti-cancer mechanisms?

In vitro: Human cancer cell lines (e.g., MCF-7, HepG2) with endpoints like apoptosis (Annexin V assay) and ROS generation. In vivo: Xenograft models in immunocompromised mice, with pharmacokinetic profiling to assess bioavailability. Synergistic effects with γ-oryzanol components (e.g., 24-methylene cycloartanyl ferulate) should be tested using isobologram analysis .

Q. What challenges exist in isolating this compound for pharmacological studies?

Co-elution with structurally similar compounds (e.g., β-sitosteryl ferulate) complicates purification. Preparative HPLC with fraction collection or crystallization in ethanol/water mixtures can improve yield. Purity validation via NMR (e.g., δ 7.1–7.3 ppm for ferulic acid protons) is critical .

Q. How can computational approaches predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to targets like NF-κB or COX-2. Quantitative SAR (QSAR) models using descriptors like logP and polar surface area may predict bioavailability .

Q. What experimental designs address the stability of this compound during storage?

Accelerated stability studies (ICH Q1A guidelines) under varying temperatures (4°C, 25°C, 40°C) and light exposure. Degradation kinetics can be monitored via HPLC, with antioxidants (e.g., BHT) added to samples to mitigate oxidation .

Q. How do synergistic effects between this compound and other phytochemicals enhance bioactivity?

Combinatorial assays (e.g., Chou-Talalay method) using γ-oryzanol mixtures reveal additive or synergistic effects. For example, cycloartenyl ferulate enhances this compound’s anti-inflammatory activity in macrophage models . Transcriptomic profiling (RNA-seq) can identify pathway-level interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.